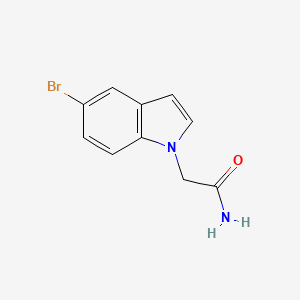

2-(5-bromo-1H-indol-1-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(5-bromoindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-8-1-2-9-7(5-8)3-4-13(9)6-10(12)14/h1-5H,6H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDKQXJXRSDRNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CC(=O)N)C=C1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)acetamide typically involves the bromination of indole followed by acetamidation. One common method starts with the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The brominated indole is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-bromo-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide (DMF) or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

2-(5-bromo-1H-indol-1-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals with potential antiviral, anticancer, and anti-inflammatory properties.

Biological Studies: The compound is used in the study of indole-based biological pathways and mechanisms.

Chemical Biology: It is employed in the design and development of chemical probes for studying protein-ligand interactions.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromine atom and acetamide group can enhance the compound’s binding affinity and specificity. The exact molecular pathways depend on the specific biological context and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 2-(5-bromo-1H-indol-1-yl)acetamide with structurally related compounds, emphasizing substituent effects:

Key Research Findings

- Structure-Activity Relationships (SAR) : The 5-bromo substitution is critical for enhancing binding affinity in kinase inhibitors, as seen in analogs like Compound 22 ().

- Biological Targets : Hydroxamic acid derivatives () show promise in targeting zinc-dependent enzymes, while phenylethyl-substituted analogs () may interact with G-protein-coupled receptors (GPCRs).

- Pharmacokinetics : Lipophilic substituents (e.g., benzyl, phenylethyl) improve membrane permeability but may reduce aqueous solubility, necessitating formulation optimization .

Q & A

Basic: What synthetic routes are commonly employed for 2-(5-bromo-1H-indol-1-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves bromination of indole precursors followed by acetamidation. Key steps include:

- Bromination : Reaction of 1H-indole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C to introduce bromine at the 5-position .

- Acetamidation : Alkylation of the indole nitrogen using chloroacetamide under basic conditions (e.g., NaH in THF) to form the acetamide moiety .

Optimization : Yield and purity depend on temperature control (<10°C during bromination), solvent choice (polar aprotic solvents for better solubility), and stoichiometric ratios (1.2:1 NBS:indole). Side reactions (e.g., over-bromination) are minimized by gradual reagent addition .

Advanced: How can computational chemistry validate structural data and predict reactivity for this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize molecular geometry and compare bond lengths/angles with experimental crystallographic data (e.g., C–N bond: 1.376 Å calculated vs. 1.380 Å observed). Frontier molecular orbital analysis (HOMO-LUMO gaps) predicts electrophilic reactivity at the indole C3 position and the acetamide carbonyl group .

Basic: Which spectroscopic techniques are critical for confirming structure and purity?

- NMR : H NMR shows characteristic peaks: indole H4 (δ 7.2–7.4 ppm), acetamide NH (δ 8.1 ppm, broad), and CHCO (δ 4.3 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (theoretical [M+H]: 281.0; observed: 281.1) .

- IR : Stretching vibrations for amide C=O (~1650 cm) and N–H (~3300 cm) .

Advanced: How can discrepancies between crystallographic data and computational models be resolved?

Discrepancies in bond angles (e.g., C9–N1–C19 angle: 124.87° experimental vs. 125.2° calculated) may arise from crystal packing effects. Refinement using SHELXL software (with Hirshfeld atom refinement) improves accuracy by accounting for thermal motion and electron density distribution .

Basic: Which functional groups dominate the compound’s reactivity?

- Indole C3 position : Electrophilic substitution due to aromatic π-electron density.

- Acetamide carbonyl : Nucleophilic attack (e.g., hydrolysis under acidic/basic conditions).

- Bromine : Participates in Suzuki couplings or nucleophilic substitutions .

Advanced: What strategies improve regioselectivity in halogenation reactions for indole derivatives?

- Directing groups : Electron-withdrawing substituents (e.g., acetamide) direct bromination to the 5-position via resonance stabilization .

- Solvent effects : DMF enhances polar transition states, favoring para-bromination over meta .

Advanced: How can structure-activity relationship (SAR) studies guide bioactivity optimization?

- Thiadiazole analogs : Replacing the acetamide with a thiadiazole ring (e.g., N-(5-benzyl-1,3,4-thiadiazol-2-yl) derivatives) increases anticancer activity (IC < 10 μM) by enhancing DNA intercalation .

- Halogen positioning : Bromine at C5 (vs. C4) improves binding to kinase targets (e.g., EGFR) due to steric complementarity .

Basic: What stability considerations are critical during storage and handling?

- Light sensitivity : Degrades under UV exposure; store in amber vials at –20°C.

- Hydrolysis : Susceptible to aqueous/base conditions; use anhydrous solvents for reactions .

Advanced: What chiral resolution methods apply to stereoisomers of related indole-acetamide derivatives?

- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to resolve enantiomers .

- Kinetic resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer .

Advanced: How can retrosynthetic analysis guide the design of bioactive analogs?

- Core disconnection : Split the molecule into indole and acetamide fragments.

- Functional group interconversion : Replace bromine with -CF for enhanced lipophilicity or with -NH for hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.